6-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as pyridopyrimidines . Pyridopyrimidines are a type of heterocyclic compound, which means they contain a ring structure made up of more than one kind of atom, in this case, carbon and nitrogen .
Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on the location of the nitrogen atom in the pyridine ring . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines can vary widely depending on the specific compound and its functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can vary widely depending on the specific compound and its functional groups. Some general properties of pyridopyrimidines include their ability to participate in hydrogen bonding and their aromaticity .Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the synthesis of novel compounds related to 6-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride. For example, Bakhite et al. (2005) investigated the synthesis of various tetrahydropyridothienopyrimidine derivatives, highlighting the potential of these compounds for further pharmaceutical and chemical research (Bakhite et al., 2005).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of related compounds. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines and tested them for antimicrobial activities, showing the significance of these compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Anticancer Activity
Research into anticancer properties has also been a focus. Santhosh Kumar et al. (2015) prepared novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, demonstrating their potential as anticancer agents. This highlights the relevance of such compounds in cancer research and therapy (Santhosh Kumar et al., 2015).
Antidopaminergic Effects
The study of antidopaminergic effects is another area of interest. Högberg et al. (1986) examined the solid-state conformations and antidopaminergic effects of closely related compounds, contributing to our understanding of dopamine receptor models and the potential therapeutic applications of these compounds (Högberg et al., 1986).
Development of Antimycobacterial Agents
Nallangi et al. (2014) explored the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides, indicating the potential of these compounds in treating mycobacterial infections (Nallangi et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-methyl-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S.ClH/c1-25-12-11-17-18(13-25)29-22(19(17)20(23)26)24-21(27)14-7-9-16(10-8-14)28-15-5-3-2-4-6-15;/h2-10H,11-13H2,1H3,(H2,23,26)(H,24,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSAMVNXQKKDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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